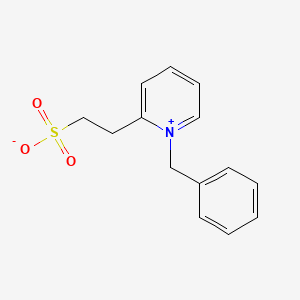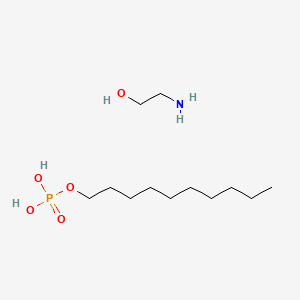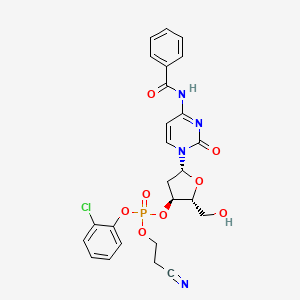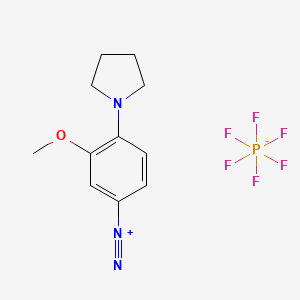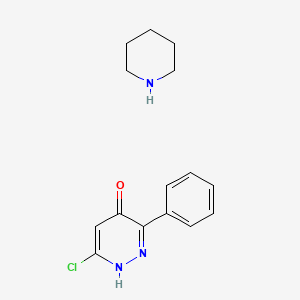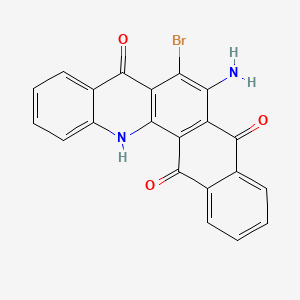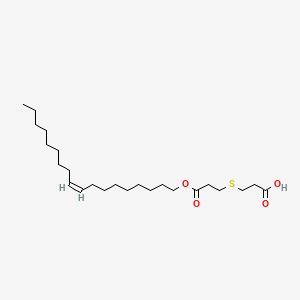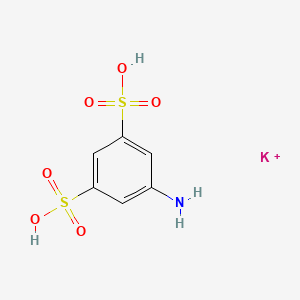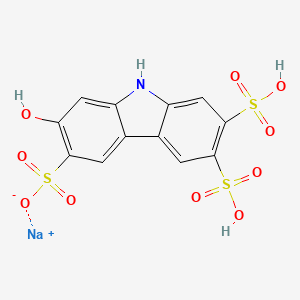
7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt is a chemical compound with the molecular formula C12H8NNaO10S3. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt typically involves the sulfonation of 7-hydroxycarbazole. The process includes the following steps:
Sulfonation: 7-Hydroxycarbazole is treated with sulfuric acid (H2SO4) to introduce sulfonic acid groups at the 2, 3, and 6 positions.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group at the 7-position is oxidized to form a ketone or aldehyde.
Reduction: The compound can also undergo reduction reactions, where the sulfonic acid groups are reduced to sulfonate esters or other derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonate esters or other reduced derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other carbazole derivatives.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position and the sulfonic acid groups at the 2, 3, and 6 positions play crucial roles in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
9H-Carbazole: The parent compound of 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt, which lacks the hydroxyl and sulfonic acid groups.
7-Hydroxycarbazole: Similar to this compound but without the sulfonic acid groups.
2,3,6,7-Tetrachlorocarbazole: A chlorinated derivative of carbazole with different chemical properties.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93775-99-6 |
|---|---|
Molecular Formula |
C12H8NNaO10S3 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
sodium;2-hydroxy-6,7-disulfo-9H-carbazole-3-sulfonate |
InChI |
InChI=1S/C12H9NO10S3.Na/c14-9-3-7-5(1-10(9)24(15,16)17)6-2-11(25(18,19)20)12(26(21,22)23)4-8(6)13-7;/h1-4,13-14H,(H,15,16,17)(H,18,19,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
WLBWFTQRTQCEEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3NC2=CC(=C1S(=O)(=O)[O-])O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


